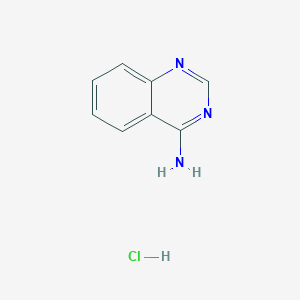

Quinazolin-4-amine hydrochloride

Cat. No. B8087629

M. Wt: 181.62 g/mol

InChI Key: NJCKOUIUTRDMAN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07576074B2

Procedure details

A solution of 4-[(3,4-dichlorophenyl)amino]-6-(methyloxy)quinazolin-7-ol trifluoroacetate (salt) (0.150 g, 0.322 mmol), (3-endo)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane (0.106 g, 0.483 mmol), and potassium carbonate (0.220 g, 1.60 mmol) in N,N-dimethylacetamide (1.1 mL) was heated in a sealed tube at 100° C. for 12 h, followed by 48 h at room temperature. The crude reaction mixture was filtered through celite using methanol eluent, and the solvents were removed in vacuo. The residue was purified by HPLC (reverse-phase, acetonitrile/water/0.1% TFA). Upon removal of solvent, the product was taken up in methanol and treated with Bio-Rad AG 1-X8 resin (hydroxide form) until pH 8. The product was filtered and concentrated in vacuo, then taken up in methanol and treated with 4.0 M hydrogen chloride in dioxane (0.050 mL). Removal of solvent in vacuo provided 48.7 mg (31%) of N-(3,4-dichlorophenyl)-7-{[(3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy}-6-methyloxy)quinazolin-4-amine hydrochloride. 1H NMR (400 MHz, d6-DMSO): 10.69 (s, 1H), 8.92 (s, 1H), 8.32 (s, 1H), 8.17 (d, 1H), 7.81 (m, 2H), 7.75 (d, 1H), 5.05 (m, 1H), 4.02 (s, 3H), 2.69 (d, 2H), 2.39 (m, 1H), 2.29-2.18 (m, 6H); MS (EI) for C23H24N4O2Cl2: 459 (MH+).

Name

4-[(3,4-dichlorophenyl)amino]-6-(methyloxy)quinazolin-7-ol trifluoroacetate

Quantity

0.15 g

Type

reactant

Reaction Step One

[Compound]

Name

(3-endo)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane

Quantity

0.106 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

FC(F)(F)C(O)=O.[Cl:8]C1C=C([NH:16][C:17]2[C:26]3[C:21](=[CH:22][C:23](O)=[C:24](OC)[CH:25]=3)[N:20]=[CH:19][N:18]=2)C=CC=1Cl.C(=O)([O-])[O-].[K+].[K+]>CN(C)C(=O)C>[ClH:8].[N:20]1[C:21]2[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:17]([NH2:16])=[N:18][CH:19]=1 |f:0.1,2.3.4,6.7|

|

Inputs

Step One

|

Name

|

4-[(3,4-dichlorophenyl)amino]-6-(methyloxy)quinazolin-7-ol trifluoroacetate

|

|

Quantity

|

0.15 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F.ClC=1C=C(C=CC1Cl)NC1=NC=NC2=CC(=C(C=C12)OC)O

|

[Compound]

|

Name

|

(3-endo)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane

|

|

Quantity

|

0.106 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.22 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

1.1 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C(C)=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents were removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by HPLC (reverse-phase, acetonitrile/water/0.1% TFA)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon removal of solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with Bio-Rad AG

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with 4.0 M hydrogen chloride in dioxane (0.050 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of solvent in vacuo

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.N1=CN=C(C2=CC=CC=C12)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |